REACTION_CXSMILES
|
CC[C:3](C1C=CC=CC=1)=[S:4].Cl[CH2:12][C:13]([C:15]1[CH:16]=[C:17]([OH:22])[C:18](=[CH:20][CH:21]=1)[OH:19])=[O:14].C[S-].[Na+]>CO>[CH3:3][S:4][CH2:12][C:13]([C:15]1[CH:16]=[C:17]([OH:22])[C:18](=[CH:20][CH:21]=1)[OH:19])=[O:14] |f:2.3|
|
Name
|
α-methylthioacetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(=S)C1=CC=CC=C1
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)C=1C=C(C(O)=CC1)O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCC(=O)C=1C=C(C(O)=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |